Cas no 100334-75-6 (2-benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate)

2-benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate structure
100334-75-6 structure
Product Name:2-benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate
CAS No:100334-75-6
MF:C15H19O4
MW:263.308964967728
CID:1125278
PubChem ID:19810581
Update Time:2025-04-20

2-benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate Chemical and Physical Properties

Names and Identifiers

    • 2-benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate
    • 2R-benzyl-3-tert-butoxycarbonyl-propionic acid
    • 2-benzylbutanedioic acid 4-tert-butyl ester
    • Butanedioic acid, (phenylmethyl)-, 4-(1,1-dimethylethyl) ester
    • ACMC-20m3ds
    • 2-(Phenylmethyl)butanedioic acid
    • 4-(1,1-dimethylethyl)ester
    • CTK0E0243
    • 100334-75-6
    • DTXSID40600205
    • 2-Benzyl-4-tert-butoxy-4-oxobutanoate
    • Inchi: 1S/C15H20O4/c1-15(2,3)19-13(16)10-12(14(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)/p-1
    • InChI Key: TWMRLCPQQCHIBH-UHFFFAOYSA-M
    • SMILES: O(C(CC(C(=O)[O-])CC1C=CC=CC=1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 263.12837
  • Monoisotopic Mass: 263.12833408g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 305
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 66.4Ų

Experimental Properties

  • PSA: 66.43
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